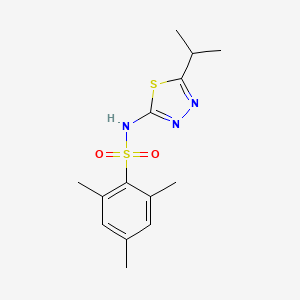
2-methoxy-N'-(2-methylbenzoyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N'-(2-methylbenzoyl)benzohydrazide, also known as MMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMH is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process.
Applications De Recherche Scientifique
2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has been found to have potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has also been found to have potential applications in the field of material science, where it can be used as a building block for the synthesis of new materials.
Mécanisme D'action
The mechanism of action of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can help to prevent the development of chronic diseases. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide in lab experiments is its low toxicity, which makes it a safe compound to work with. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide research. One area of research could focus on the development of new drugs based on the structure of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide. Another area of research could focus on the development of new materials using 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide as a building block. Additionally, further research could be conducted to better understand the mechanism of action of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide and its potential applications in the prevention and treatment of chronic diseases.
Méthodes De Synthèse
The synthesis of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide involves a multi-step process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methylbenzohydrazide. The final step involves the reaction of the resulting product with methanol to produce 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide.
Propriétés
IUPAC Name |
N'-(2-methoxybenzoyl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-7-3-4-8-12(11)15(19)17-18-16(20)13-9-5-6-10-14(13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHGMWINEHPAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N'-(2-methylbenzoyl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)

![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)
![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)


